Riamilovir

Beschreibung

Eigenschaften

IUPAC Name |

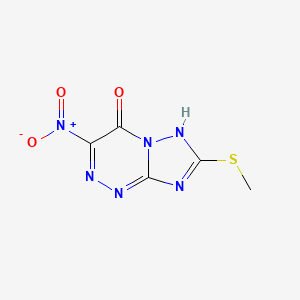

7-methylsulfanyl-3-nitro-6H-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N6O3S/c1-15-5-6-4-8-7-2(11(13)14)3(12)10(4)9-5/h1H3,(H,6,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDVQGNMSSHPZSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC2=NN=C(C(=O)N2N1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N6O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40389402 | |

| Record name | Riamilovir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40389402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123606-06-4 | |

| Record name | Riamilovir [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123606064 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triazavirin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15622 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Riamilovir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40389402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RIAMILOVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F2HTG1MH2D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Riamilovir's Mechanism of Action Against Influenza Virus: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Riamilovir (brand name Triazavirin) is a broad-spectrum, non-nucleoside antiviral drug with a novel triazolotriazine core structure.[1] Developed in Russia, it has demonstrated significant activity against a range of RNA viruses, most notably influenza A and B viruses.[1][2] This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action against the influenza virus. It consolidates available data on its antiviral activity, details relevant experimental methodologies, and visualizes the key molecular interactions and cellular pathways involved. The primary mechanism of this compound is the inhibition of viral RNA synthesis through the targeting of the viral RNA-dependent RNA polymerase (RdRp), thereby preventing viral replication.[3][4] Additional proposed mechanisms and potential immunomodulatory effects are also discussed.

Core Mechanism of Action: Inhibition of Viral RNA Synthesis

This compound's principal antiviral activity against the influenza virus stems from its function as a synthetic analogue of purine nucleosides.[1][5] This allows it to interfere with the synthesis of viral RNA, a critical process for viral replication.

The key target of this compound is the influenza virus RNA-dependent RNA polymerase (RdRp) , an essential enzyme complex responsible for the transcription and replication of the viral RNA genome.[3][4][6] By binding to the RdRp, this compound impedes its enzymatic function.[3] It is proposed that this compound is incorporated into the nascent viral RNA chain, which leads to the premature termination of RNA strand synthesis.[3] This action effectively halts the production of functional viral RNA, thereby preventing the assembly of new viral particles and curbing the spread of the infection.[3]

While the inhibition of RdRp is the most widely accepted mechanism, some studies have suggested that this compound may also exert its antiviral effects by targeting viral hemagglutinin (HA) .[6] This proposed secondary mechanism involves the inhibition of protein disulfide-isomerase, an enzyme crucial for the proper folding and formation of disulfide bonds in HA.[6] Disruption of HA's tertiary structure would impair its function in viral entry and release, thus interfering with the viral life cycle.[6] However, it is important to note that the mechanism of action is still a subject of ongoing research, with a need for more definitive biochemical studies.[6]

Beyond direct antiviral action, this compound may also possess immunomodulatory properties, potentially enhancing the host's innate immune response. Some evidence suggests that it can increase the production of interferons, key signaling proteins in the antiviral defense.[3][4] Another proposed, though less substantiated, aspect of its mechanism is the generation of reactive oxygen species (ROS) within infected cells, which could further disrupt viral replication processes.[4]

Quantitative Data on Antiviral Activity

While specific IC50 and EC50 values for this compound against a wide range of influenza strains are not extensively published in publicly accessible literature, preclinical and clinical studies have consistently demonstrated its efficacy. The following tables summarize the available qualitative and semi-quantitative data.

Table 1: In Vitro and In Vivo Antiviral Activity of this compound against Influenza Virus

| Virus Strain(s) | Experimental System | Observed Effect | Reference(s) |

| Influenza A (H1N1, H3N2, H5N1, H5N2, H9N2), Influenza B | In vitro and in vivo models | Pronounced antiviral activity | [1] |

| Lethal influenza strains (A(H1N1)pdm09, A(H3N2), H5N1) | Preclinical studies | Potential treatment for pandemic strains | [2] |

| Influenza virus (unspecified) | Animal models (mice with viral pneumonia) | Reduced viral load in lung tissue by 3-fold at the end of therapy (7 days post-infection). No viral RNA was detected in the lungs of treated animals. | [6] |

| Influenza A and B | Clinical trials | Effective in the treatment of influenza in adults | [7] |

Table 2: Clinical Efficacy of this compound in Influenza Treatment

| Study Design | Comparison Group(s) | Key Findings | Reference(s) |

| Meta-analysis of randomized clinical trials (471 patients) | Placebo, Oseltamivir | Statistically significant effect on reducing the severity of clinical symptoms. | [8] |

| Randomized clinical trial (82 patients on this compound) | Oseltamivir (45 patients) | Comparable clinical efficacy in patients with confirmed influenza. | [6] |

| Clinical study in children (6-11 years) | Control group | High efficacy, safety, and good tolerability in treating acute respiratory viral infections. | [9] |

Experimental Protocols

The following sections describe the general methodologies for key experiments used to evaluate the antiviral activity and mechanism of action of drugs like this compound.

Plaque Reduction Assay

This assay is a standard method for determining the 50% inhibitory concentration (IC50) of an antiviral compound.

-

Cell Culture: Madin-Darby canine kidney (MDCK) cells are typically seeded in 6-well plates and grown to form a confluent monolayer.

-

Virus Infection: The cell monolayers are washed and then infected with a known titer of influenza virus for a defined adsorption period (e.g., 1 hour).

-

Compound Treatment: After virus adsorption, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., agarose or Avicel) containing various concentrations of this compound.

-

Incubation: The plates are incubated for a period that allows for the formation of visible plaques (zones of cell death), typically 2-3 days.

-

Plaque Visualization and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet) to visualize the plaques. The number of plaques in the presence of different drug concentrations is counted and compared to the untreated control.

-

Data Analysis: The IC50 value is calculated as the concentration of this compound that reduces the number of plaques by 50%.

Virus Yield Reduction Assay

This assay quantifies the reduction in the production of infectious virus particles in the presence of an antiviral compound.

-

Cell Infection and Treatment: Confluent monolayers of MDCK cells are infected with influenza virus at a specific multiplicity of infection (MOI). After an adsorption period, the inoculum is removed, and the cells are incubated with a medium containing different concentrations of this compound.

-

Supernatant Collection: At a predetermined time post-infection (e.g., 24, 48, or 72 hours), the cell culture supernatant, which contains the progeny virions, is harvested.

-

Virus Titeration: The collected supernatants are serially diluted and used to infect fresh MDCK cell monolayers to determine the virus titer, typically by a 50% tissue culture infective dose (TCID50) assay or a plaque assay.

-

Data Analysis: The reduction in virus titer in the treated samples is compared to the untreated control to determine the antiviral activity of this compound.

RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay

This biochemical assay directly measures the effect of a compound on the enzymatic activity of the viral RdRp.

-

Enzyme and Template Preparation: Recombinant influenza virus RdRp complex (composed of PA, PB1, and PB2 subunits) is purified. A suitable RNA template and primer are also prepared.

-

Reaction Mixture: The RdRp enzyme, RNA template/primer, and ribonucleoside triphosphates (rNTPs), including a labeled rNTP (e.g., [α-32P]GTP), are combined in a reaction buffer.

-

Inhibition Assay: this compound at various concentrations is added to the reaction mixture.

-

Reaction Incubation: The reaction is incubated at an optimal temperature (e.g., 30°C) to allow for RNA synthesis.

-

Product Analysis: The reaction is stopped, and the synthesized radiolabeled RNA products are separated by polyacrylamide gel electrophoresis and visualized by autoradiography.

-

Data Quantification: The intensity of the RNA product bands is quantified to determine the level of RdRp inhibition at different concentrations of this compound, from which the IC50 value can be calculated.

Visualizations of Mechanisms and Pathways

This compound's Core Mechanism of Action on the Influenza Virus Replication Cycle

Caption: this compound inhibits influenza virus replication by targeting the viral RNA-dependent RNA polymerase (RdRp).

Experimental Workflow for Virus Yield Reduction Assay

References

- 1. Triazavirin—A Novel Effective Antiviral Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Antiviral strategies against influenza virus: towards new therapeutic approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Plaque inhibition assay for drug susceptibility testing of influenza viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Susceptibilities of Antiviral-Resistant Influenza Viruses to Novel Neuraminidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of cellular signaling pathway inhibitors as new antivirals against influenza - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

Riamilovir: A Technical Guide to its Synthesis and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Riamilovir, also known as Triazavirin, is a broad-spectrum antiviral agent developed in Russia with a novel triazolotriazine core structure.[1][2] It has demonstrated significant activity against a range of RNA viruses, including influenza strains and coronaviruses.[1][2] This document provides a comprehensive technical overview of the synthesis pathways of this compound and its key chemical properties, intended to serve as a resource for researchers and professionals in the field of drug development and virology.

Chemical Properties

This compound is a yellow, solid crystalline substance.[3] Its chemical and physical properties are summarized in the table below. The free form of this compound has a molecular weight of 228.19 g/mol .[2][4][5][6] It is also available as a sodium salt dihydrate.[7]

| Property | Value |

| IUPAC Name | 7-(methylsulfanyl)-3-nitro[1][7][8]triazolo[5,1-c][1][7][8]triazin-4(1H)-one[4][8] |

| Synonyms | Triazavirin, TZV[2][7][8] |

| CAS Number | 123606-06-4 (free acid)[2][4], 928659-17-0 (monosodium, dihydrate)[2][7] |

| Molecular Formula | C₅H₄N₆O₃S[2][4][5][6] |

| Molecular Weight | 228.19 g/mol [2][4][5][6] |

| Appearance | Yellow solid[3] |

| Melting Point | >300 °C (for a deuterated and 15N-labeled version)[9] |

| Solubility | DMSO: 5 mg/mL[7], 20 mg/mL[3], 46 mg/mL[1] DMF: 3 mg/mL[7] PBS (pH 7.2): 3 mg/mL[7] Ethanol: Insoluble[1][7] Water: 46 mg/mL[1] |

| UV Absorption (λmax) | 216, 254, 359 nm[7] |

| pKa | A dissociation constant has not been reported, but a similar compound has a pKa of 1.1.[8] |

Synthesis Pathways

The synthesis of this compound primarily proceeds through two established pathways. Both methods involve the construction of the characteristic triazolotriazine heterocyclic system.

Pathway 1: Annelation of a 1,2,4-Triazine Ring to a 1,2,4-Triazole Moiety

This is the main synthetic route for this compound.[8] It involves the in-situ formation of a diazonium salt from 3-methylthio-5-amino-1,2,4-triazole, which then undergoes an azo-coupling reaction with an α-nitroester, such as ethyl nitroacetate, in a basic medium.[8][10] This is followed by cyclization to form the final triazolotriazine ring system.

Pathway 2: S-Alkylation of a Mercapto Precursor

An alternative synthesis route involves the S-alkylation of the disodium salt of 7-mercapto-3-nitro-1,2,4-triazolo[5,1-c]-1,2,4-triazin-4-one with an alkylating agent, typically methyl iodide.[8][10] This method builds upon a pre-formed triazolotriazine core.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of this compound based on the aforementioned pathways.

Protocol for Synthesis Pathway 1

Step 1: In situ formation of 3-methylthio-1,2,4-triazolyl-5-diazonium salt

-

3-Methylthio-5-amino-1,2,4-triazole is dissolved in an acidic aqueous solution (e.g., hydrochloric acid).

-

The solution is cooled to 0-5 °C in an ice bath.

-

An aqueous solution of sodium nitrite is added dropwise while maintaining the low temperature to facilitate diazotization. The reaction mixture is stirred for a period to ensure complete formation of the diazonium salt.

Step 2: Azo-coupling and cyclization

-

In a separate vessel, ethyl nitroacetate is dissolved in a basic solution (e.g., sodium hydroxide or sodium carbonate in water/ethanol).

-

The freshly prepared, cold diazonium salt solution is then slowly added to the ethyl nitroacetate solution, keeping the temperature low.

-

The reaction mixture is stirred, allowing the azo-coupling and subsequent intramolecular cyclization to occur, leading to the formation of the this compound sodium salt.

-

The product can be precipitated by adjusting the pH and collected by filtration.

Step 3: Purification

-

The crude product is purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

Protocol for Synthesis Pathway 2

Step 1: S-Alkylation

-

The disodium salt of 7-mercapto-3-nitro-1,2,4-triazolo[5,1-c]-1,2,4-triazin-4-one is suspended in a suitable solvent, such as dimethylformamide (DMF).

-

Methyl iodide is added to the suspension.

-

The reaction mixture is stirred at room temperature or with gentle heating for several hours until the reaction is complete (monitored by TLC).

Step 2: Work-up and Purification

-

The reaction mixture is poured into water to precipitate the crude product.

-

The precipitate is collected by filtration, washed with water, and dried.

-

Purification is achieved through recrystallization from an appropriate solvent.

Mechanism of Antiviral Action

This compound functions as a non-nucleoside antiviral drug.[2] Its primary mechanism of action is the inhibition of viral RNA synthesis.[2][4] It is believed to act as a synthetic analog of purine nucleosides, thereby interfering with the replication of the viral genome.[2] This disruption of RNA synthesis ultimately prevents the production of new viral particles.

Conclusion

This compound represents a significant development in antiviral therapeutics with a unique chemical scaffold. The synthesis of this compound is achievable through well-established chemical transformations, primarily involving the construction of the triazolotriazine heterocyclic system. Its chemical properties, including solubility and stability, are crucial for its formulation and delivery. A thorough understanding of its synthesis and chemical characteristics is fundamental for its further investigation and potential clinical applications against a wide array of viral pathogens.

References

- 1. selleckchem.com [selleckchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | Antiviral | TargetMol [targetmol.com]

- 4. This compound | C5H4N6O3S | CID 3113817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medkoo.com [medkoo.com]

- 6. GSRS [precision.fda.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. Triazavirin—A Novel Effective Antiviral Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

In Vitro Antiviral Spectrum of Riamilovir: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Riamilovir, also known as Triazavirin, is a broad-spectrum antiviral agent developed in Russia.[1][2] It belongs to a novel structural class of non-nucleoside antiviral drugs with a triazolotriazine core.[2] Possessing a mechanism of action centered on the inhibition of viral RNA synthesis, this compound has demonstrated a wide range of activity against various RNA viruses. This technical guide provides a comprehensive overview of the available in vitro data on the antiviral spectrum of this compound, details on its mechanism of action, and generalized experimental protocols relevant to its study.

Mechanism of Action

The primary antiviral mechanism of this compound is the inhibition of viral RNA synthesis.[1][2] As a synthetic analog of purine nucleosides, it is believed to target the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of RNA viruses.[3][4] By interfering with RdRp function, this compound effectively terminates the elongation of the viral RNA chain, thereby halting viral replication.[3]

Some studies also suggest that this compound may possess immunomodulatory properties, potentially enhancing the host's innate immune response through the induction of interferons.[3] This dual action of direct viral inhibition and immune system stimulation could contribute to its overall therapeutic effect.

dot

Caption: Proposed mechanism of action of this compound.

Quantitative In Vitro Antiviral Activity

While numerous reports describe the broad-spectrum activity of this compound, specific quantitative in vitro data, such as the 50% effective concentration (EC50), 50% cytotoxic concentration (CC50), and the resulting selectivity index (SI = CC50/EC50), are not widely available in publicly accessible literature. The following tables summarize the known antiviral spectrum and include placeholders for where such data would be presented.

Table 1: In Vitro Antiviral Spectrum of this compound against Various RNA Viruses

| Viral Family/Genus | Virus | Cell Line | EC50 (µg/mL) | CC50 (µg/mL) | Selectivity Index (SI) | Reference(s) |

| Orthomyxoviridae | Influenza A (H1N1, H3N2, H5N1) | MDCK | Data not available | Data not available | Data not available | [2][5] |

| Orthomyxoviridae | Influenza B | MDCK | Data not available | Data not available | Data not available | [5] |

| Coronaviridae | SARS-CoV-2 | Vero E6 | Data not available | Data not available | Data not available | [5] |

| Flaviviridae | Tick-borne encephalitis virus | SPEV | 128 | Data not available | Data not available | [6] |

| Flaviviridae | West Nile Virus | Vero | Data not available | Data not available | Data not available | [5] |

| Bunyavirales | Rift Valley fever virus | Vero | Data not available | Data not available | Data not available | [5] |

Note: The absence of specific EC50, CC50, and SI values in this table reflects the current lack of publicly available, detailed quantitative in vitro data for this compound against these viruses.

Experimental Protocols

Detailed, standardized protocols for the in vitro evaluation of this compound are not extensively published. However, based on common virological assays, the following sections describe generalized methodologies that are likely employed to assess its antiviral efficacy.

Cytotoxicity Assay

The cytotoxicity of this compound in various cell lines is a prerequisite for determining its therapeutic window. A common method is the MTT or XTT assay, which measures cell viability.

Generalized Protocol:

-

Cell Seeding: Plate a suitable cell line (e.g., MDCK for influenza, Vero E6 for SARS-CoV-2) in a 96-well plate at a predetermined density and incubate overnight to allow for cell adherence.

-

Compound Dilution: Prepare a serial dilution of this compound in cell culture medium.

-

Treatment: Remove the overnight culture medium from the cells and add the various concentrations of this compound. Include a "cells only" control (no drug) and a "blank" control (no cells).

-

Incubation: Incubate the plate for a period that mirrors the duration of the antiviral assay (typically 48-72 hours).

-

Viability Assessment: Add a viability reagent (e.g., MTT, XTT) to each well and incubate according to the manufacturer's instructions.

-

Data Analysis: Measure the absorbance at the appropriate wavelength. The CC50 value is calculated as the concentration of this compound that reduces cell viability by 50% compared to the untreated control.

dot

References

- 1. What is the mechanism of Triazavirin? [synapse.patsnap.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. What is Triazavirin used for? [synapse.patsnap.com]

- 4. mdpi.com [mdpi.com]

- 5. Triazavirin—A Novel Effective Antiviral Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Investigation of Triazavirin Antiviral Activity Against Tick-Borne Encephalitis Pathogen in Cell Culture | Loginova | Antibiot Khimioter = Antibiotics and Chemotherapy [antibiotics-chemotherapy.ru]

Preclinical Safety Profile of Riamilovir: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available preclinical toxicity data for the antiviral agent Riamilovir (also known as Triazavirin). The information presented is intended to support research and drug development efforts by summarizing key safety findings and outlining the methodologies typically employed in such preclinical evaluations. It is important to note that while the general safety of this compound is frequently cited, specific quantitative data from a complete battery of preclinical toxicology studies are not extensively available in the public domain.

Executive Summary

General and Repeated-Dose Toxicity

Preclinical studies indicate that this compound exhibits low acute toxicity. It has been classified as a "practically non-toxic drug" based on the results of acute toxicity tests.[2] Chronic toxicity studies have also suggested good tolerability.

Table 1: Summary of General and Repeated-Dose Toxicity Data for this compound

| Study Type | Species | Route of Administration | Key Findings | Quantitative Data (e.g., LD50, NOAEL) |

| Acute Toxicity | Mice | Not Specified | Classified as a practically non-toxic drug. | Not explicitly stated in available sources. |

| Chronic Toxicity | Mice | Oral | Well-tolerated with daily administration for 10 days at 200 mg/kg. | Not explicitly stated in available sources. |

| Subchronic Toxicity | Not Specified | Not Specified | No data available in the searched sources. | Not Available |

Experimental Protocols

Acute Oral Toxicity (Representative Protocol based on OECD 423):

-

Test System: Typically conducted in rats or mice.

-

Dose Levels: A single high dose (e.g., 2000 mg/kg) is administered to a small group of animals.

-

Administration: The test substance is administered orally by gavage.

-

Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for a period of 14 days.

-

Endpoints: The primary endpoint is the determination of the LD50 (Lethal Dose 50%), the dose that is lethal to 50% of the test animals. Other endpoints include detailed observations of behavior, and gross necropsy of all animals at the end of the study.

Repeated-Dose 90-Day Oral Toxicity Study in Rodents (Representative Protocol based on OECD 408):

-

Test System: Commonly performed in rats.

-

Dose Levels: At least three dose levels (low, mid, and high) and a control group are used. The high dose is selected to induce some evidence of toxicity but not mortality.

-

Administration: The drug is administered daily via the intended clinical route (e.g., oral gavage) for 90 consecutive days.

-

In-life Monitoring: Includes daily clinical observations, weekly body weight and food consumption measurements, and periodic hematology, clinical chemistry, and urinalysis.

-

Terminal Procedures: At the end of the study, all animals undergo a full necropsy, with organ weights recorded. Histopathological examination of a comprehensive list of tissues is performed.

-

Endpoints: The primary outcome is the identification of target organs of toxicity and the determination of the No Observed Adverse Effect Level (NOAEL).

Safety Pharmacology

There is no publicly available information from a core battery of safety pharmacology studies specifically for this compound. Such studies are essential to assess the potential effects of a drug candidate on vital physiological functions.

Experimental Protocols (Standard Core Battery)

-

Central Nervous System (CNS): A Functional Observational Battery (FOB) or Irwin test is typically conducted in rats to evaluate effects on behavior, coordination, and sensory-motor function.

-

Cardiovascular System: In vivo cardiovascular telemetry studies in conscious, unrestrained animals (commonly dogs or non-human primates) are performed to assess effects on heart rate, blood pressure, and electrocardiogram (ECG) parameters, including the QT interval. An in vitro hERG assay is also crucial to evaluate the potential for QT prolongation.

-

Respiratory System: Respiratory function is assessed in conscious rats using whole-body plethysmography to measure parameters such as respiratory rate and tidal volume.

Genotoxicity

No specific results from a standard battery of genotoxicity tests for this compound were found in the public domain. These assays are critical for assessing the potential of a compound to cause genetic mutations or chromosomal damage.

Experimental Protocols (Standard Battery)

-

Bacterial Reverse Mutation Assay (Ames Test): This in vitro test uses various strains of Salmonella typhimurium and Escherichia coli to detect gene mutations (point mutations and frameshift mutations) induced by the test substance, both with and without metabolic activation.

-

In Vitro Micronucleus Assay: This assay, typically performed in mammalian cells (e.g., human peripheral blood lymphocytes or CHO cells), detects both clastogenic (chromosome-breaking) and aneugenic (chromosome loss) effects by quantifying the formation of micronuclei in the cytoplasm of interphase cells.

-

In Vivo Micronucleus Assay: This in vivo test in rodents assesses chromosomal damage in hematopoietic cells by measuring the frequency of micronucleated erythrocytes in bone marrow or peripheral blood.

Carcinogenicity

Information regarding the carcinogenic potential of this compound from long-term studies in animals is not available in the searched literature.

Experimental Protocol (Representative)

-

Test System: Long-term carcinogenicity studies are typically conducted in two rodent species, often rats and mice. Alternatively, a 6-month study in a transgenic mouse model (e.g., rasH2) may be used in place of a 2-year conventional mouse bioassay.

-

Duration: Studies in conventional rodents typically last for 24 months.

-

Endpoints: The primary endpoint is the incidence of tumors in treated groups compared to a concurrent control group.

Reproductive and Developmental Toxicity

Preclinical studies in immature white rats have indicated that this compound does not exert toxic effects on growth, fertility, behavior, hematological and biochemical parameters, or the morphology of visceral organs.

Table 2: Summary of Reproductive and Developmental Toxicity Data for this compound

| Study Type | Species | Key Findings | Quantitative Data (e.g., NOAEL) |

| Fertility and Early Embryonic Development | Immature White Rats | No toxic effects on fertility. | Not Available |

| Embryo-Fetal Development | Immature White Rats | No toxic effects on the growth of animals. | Not Available |

| Prenatal and Postnatal Development | Immature White Rats | No toxic effects on behavior, hematological and biochemical parameters, or morphology of visceral organs. | Not Available |

Experimental Protocols (Representative)

-

Fertility and Early Embryonic Development Study (ICH S5(R3)):

-

Test System: Typically conducted in rats.

-

Dosing: Males are dosed for a period prior to mating, and females are dosed before and during early gestation.

-

Endpoints: Evaluation of mating performance, fertility, and early embryonic development up to implantation.

-

-

Embryo-Fetal Development Study (ICH S5(R3)):

-

Test System: Conducted in two species, typically a rodent (rat) and a non-rodent (rabbit).

-

Dosing: Pregnant females are dosed during the period of major organogenesis.

-

Endpoints: Examination of fetuses for external, visceral, and skeletal malformations and variations.

-

-

Prenatal and Postnatal Development Study (ICH S5(R3)):

-

Test System: Usually performed in rats.

-

Dosing: Pregnant females are dosed from implantation through lactation.

-

Endpoints: Evaluation of maternal health, parturition, and the growth, development, and reproductive performance of the first-generation offspring.

-

Mechanism of Action and Potential for Toxicity

This compound's primary mechanism of action is the inhibition of viral RNA synthesis.[1] As a guanosine nucleotide analog, it is thought to interfere with the viral RNA-dependent RNA polymerase (RdRp), a key enzyme in the replication of many RNA viruses. This targeted mechanism, specific to viral processes, may contribute to its observed low toxicity in preclinical models.

Conclusion

The available preclinical data suggest that this compound has a favorable safety profile, characterized by low acute toxicity and good tolerability in short-term repeated-dose studies in animals. Furthermore, initial reproductive and developmental toxicity studies in immature rats did not indicate any adverse effects. However, a comprehensive assessment of the preclinical toxicity of this compound is limited by the lack of publicly available quantitative data from a full suite of standardized toxicology studies, including subchronic and chronic toxicity, a complete safety pharmacology core battery, and a thorough genotoxicity and carcinogenicity evaluation. For a complete understanding of the preclinical safety profile of this compound, access to the full regulatory submission data would be necessary. This guide provides a framework for understanding the types of studies conducted and the generally positive, albeit qualitative, safety findings reported for this antiviral agent.

References

The Synthesis of Riamilovir Analogues and Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Riamilovir, also known as Triazavirin, is a broad-spectrum antiviral agent developed in Russia with a novel triazolotriazine core structure.[1] As a non-nucleoside antiviral drug, its principal mechanism of action involves the inhibition of viral ribonucleic acid (RNA) synthesis and the replication of viral genomic fragments.[1] this compound has demonstrated efficacy against a range of RNA viruses, including influenza A and B viruses (such as H1N1, H3N2, and H5N1), and has been investigated for its potential against other viral infections.[1][2] This technical guide provides a comprehensive overview of the synthesis of this compound analogues and derivatives, including detailed experimental protocols, quantitative antiviral activity data, and insights into its mechanism of action.

Core Synthetic Strategies

The fundamental approach to synthesizing the this compound scaffold involves the construction of the[3][4][5]triazolo[5,1-c][3][4][5]triazine ring system. A common and effective method is the annelation of a 1,2,4-triazine ring fragment, containing a nitro group, onto a 1,2,4-triazole moiety.

A key intermediate in this synthesis is 3-amino-5-(methylthio)-1H-1,2,4-triazole. This precursor can be synthesized and subsequently diazotized to form a reactive diazonium salt. The diazonium salt is then coupled with a suitable C-C building block, such as ethyl nitroacetate, in an azo coupling reaction to construct the fused heterocyclic system.[6][7] Modifications at the 7-position of the triazolotriazine core are readily achieved by introducing different alkylthio groups on the starting triazole.

Experimental Protocols

Synthesis of a Representative this compound Analogue: 7-(ethylthio)-3-nitro-6H-[3][4][5]triazolo[5,1-c][3][4][5]triazin-4-one

This protocol details the synthesis of an ethylthio analogue of this compound, illustrating the general synthetic strategy.

Step 1: Synthesis of 3-Amino-5-(ethylthio)-1H-1,2,4-triazole

-

Materials: Thiosemicarbazide, ethyl bromide, sodium ethoxide, ethanol.

-

Procedure:

-

Dissolve thiosemicarbazide in ethanol.

-

Add sodium ethoxide to the solution and stir.

-

Slowly add ethyl bromide to the reaction mixture and reflux for 4-6 hours.

-

Cool the reaction mixture and neutralize with a suitable acid (e.g., acetic acid).

-

The resulting precipitate of 3-amino-5-(ethylthio)-1H-1,2,4-triazole is collected by filtration, washed with cold water, and dried.

-

-

Characterization: The product can be characterized by melting point determination, and spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry to confirm its structure.

Step 2: Diazotization of 3-Amino-5-(ethylthio)-1H-1,2,4-triazole

-

Materials: 3-Amino-5-(ethylthio)-1H-1,2,4-triazole, sodium nitrite, hydrochloric acid, water.

-

Procedure:

-

Suspend 3-amino-5-(ethylthio)-1H-1,2,4-triazole in a mixture of hydrochloric acid and water.

-

Cool the suspension to 0-5 °C in an ice bath.

-

Slowly add an aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C.

-

Stir the reaction mixture for 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt. The resulting diazonium salt solution is typically used immediately in the next step without isolation.

-

Step 3: Azo Coupling and Cyclization to form 7-(ethylthio)-3-nitro-6H-[3][4][5]triazolo[5,1-c][3][4][5]triazin-4-one

-

Materials: Diazonium salt solution from Step 2, ethyl nitroacetate, sodium acetate, ethanol, water.

-

Procedure:

-

In a separate flask, dissolve ethyl nitroacetate and sodium acetate in a mixture of ethanol and water.

-

Cool this solution to 0-5 °C.

-

Slowly add the freshly prepared diazonium salt solution from Step 2 to the ethyl nitroacetate solution with vigorous stirring, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 12-18 hours.

-

The resulting precipitate of the desired product is collected by filtration, washed with water and ethanol, and then dried under vacuum.

-

-

Purification and Characterization: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of DMF and water. The final product's identity and purity should be confirmed by melting point, 1H NMR, 13C NMR, mass spectrometry, and elemental analysis.

Quantitative Data on Antiviral Activity

The antiviral efficacy of this compound and its analogues is typically evaluated using cell-based assays to determine the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50). The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a critical parameter for assessing the therapeutic potential of the compounds. While a comprehensive dataset for a wide range of this compound analogues is not publicly available in a single source, the following table presents representative data for this compound (Triazavirin) and a hypothetical analogue to illustrate the structure-activity relationship (SAR).

| Compound | Virus Strain | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

| This compound (Triazavirin) | Influenza A/H1N1 | MDCK | 15 | >100 | >6.7 |

| This compound (Triazavirin) | Influenza A/H3N2 | MDCK | 20 | >100 | >5.0 |

| This compound (Triazavirin) | Influenza B | MDCK | 25 | >100 | >4.0 |

| Analogue 1 (7-ethylthio) | Influenza A/H1N1 | MDCK | 12 | >100 | >8.3 |

| Analogue 2 (7-propylthio) | Influenza A/H1N1 | MDCK | 18 | >100 | >5.6 |

Note: The data for analogues are hypothetical and for illustrative purposes to demonstrate SAR. Actual values would need to be determined experimentally.

Mechanism of Action: Inhibition of Viral RNA Synthesis

The primary antiviral mechanism of this compound and its analogues is the inhibition of viral RNA synthesis.[1] As a nucleoside analogue, this compound is believed to interfere with the function of the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication and transcription of the viral RNA genome in many RNA viruses.[8][9]

The proposed mechanism involves the intracellular conversion of the this compound prodrug into its active triphosphate form. This active metabolite then competes with natural nucleoside triphosphates for incorporation into the nascent viral RNA chain by the RdRp. The incorporation of the this compound analogue can lead to premature chain termination or introduce mutations into the viral genome, ultimately disrupting viral replication.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Triazavirin—A Novel Effective Antiviral Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 3. microbiologyresearch.org [microbiologyresearch.org]

- 4. microbiologyresearch.org [microbiologyresearch.org]

- 5. Orally Efficacious Broad-Spectrum Ribonucleoside Analog Inhibitor of Influenza and Respiratory Syncytial Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Diazo Activation with Diazonium Salts: Synthesis of Indazole and 1,2,4-Triazole - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of Viral RNA-Dependent RNA Polymerases by Nucleoside Inhibitors: An Illustration of the Unity and Diversity of Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [The use of viral RNA polymerase inhibitors in combination with a fusion inhibitor in the treatment of patients with COVID-19: hypothesis] - PubMed [pubmed.ncbi.nlm.nih.gov]

Riamilovir: A Deep Dive into its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Riamilovir, commercially known as Triazavirin, is a broad-spectrum antiviral agent developed in Russia. It belongs to a novel class of non-nucleoside antiviral drugs with a triazolotriazine core structure. Initially investigated for its efficacy against influenza viruses, its antiviral activity has been observed against a range of other RNA viruses, including SARS-CoV-2. This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data on this compound, intended to serve as a valuable resource for the scientific and drug development community.

Pharmacokinetics

The pharmacokinetic profile of a drug dictates its absorption, distribution, metabolism, and excretion (ADME). Understanding these parameters is crucial for optimizing dosing regimens and ensuring therapeutic efficacy.

Quantitative Pharmacokinetic Data

Limited but informative data on the pharmacokinetics of this compound in humans and animal models are available. The following tables summarize the key parameters.

Table 1: Human Pharmacokinetic Parameters of this compound

| Parameter | Value | Species | Administration Route | Source |

| Cmax (Maximum Plasma Concentration) | 4.8 µg/mL | Human | Not Specified | [1] |

| Tmax (Time to Cmax) | 1 - 1.5 h | Human | Not Specified | [1] |

| AUC (Area Under the Curve) | 12.8 µg*h/mL | Human | Not Specified | [1] |

| Half-life (t½) | 1 - 1.5 h | Human | Not Specified | [1] |

Table 2: Animal Pharmacokinetic Parameters of this compound

| Parameter | Value | Species | Administration Route | Source |

| Cmax | 1.1 ± 0.1 mg/L | Rabbit | Intragastric | [1] |

| Tmax | 0.40 ± 0.16 h | Rabbit | Intragastric | [1] |

| AUC | 3.10 ± 0.8 mgh/L | Rabbit | Intragastric | [1] |

| Half-life (t½) | 1.1 ± 0.1 h | Rabbit | Intragastric | [1] |

| Volume of Distribution (Vd) | 83.5 ± 19.2 L/kg | Rabbit | Intragastric | [1] |

| AUC | 1.2 ± 0.3 mgh/L | Rabbit | Intravenous | [1] |

| Half-life (t½) | 0.50 ± 0.09 h | Rabbit | Intravenous | [1] |

| Volume of Distribution (Vd) | 1.2 ± 0.3 L/kg | Rabbit | Intravenous | [1] |

| Bioavailability | ~85% | Mice | Aerosol Inhalation | [2] |

Note: Data on oral bioavailability and plasma protein binding in humans were not available in the searched sources.

Pharmacodynamics

The pharmacodynamics of this compound centers on its ability to inhibit viral replication. As a guanine nucleotide analog, its primary mechanism of action is the inhibition of viral RNA synthesis.

Mechanism of Action

This compound is thought to primarily target the viral RNA-dependent RNA polymerase (RdRp) , a crucial enzyme for the replication of RNA viruses. By acting as a competitive inhibitor or by being incorporated into the nascent RNA strand, it disrupts the replication process.

Some in silico studies also suggest a potential interaction with the viral 3C-like protease (3CLpro) , another essential enzyme for viral polyprotein processing. However, the primary mechanism is widely considered to be the inhibition of RdRp.

Signaling Pathway of Viral RNA Replication Inhibition

The following diagram illustrates the proposed mechanism of action of this compound in inhibiting viral RNA replication.

Pharmacodynamic Parameters

The in vitro efficacy of an antiviral drug is typically measured by its 50% inhibitory concentration (IC50) or 50% effective concentration (EC50). Limited data is available for this compound against specific viral strains.

Table 3: In Vitro Antiviral Activity of this compound

| Virus | Cell Line | Parameter | Value | Source |

| Influenza A (H1N1) | MDCK | IC50 | Not specified, but noted to have pronounced activity | [3] |

| Influenza A (H3N2) | MDCK | IC50 | Not specified, but noted to have pronounced activity | [3] |

| Influenza A (H5N1) | MDCK | IC50 | Not specified, but noted to have pronounced activity | [3] |

| SARS-CoV-2 | Vero E6 | EC50 | Not consistently reported in the searched literature |

Experimental Protocols

Detailed experimental protocols for the pharmacokinetic and pharmacodynamic evaluation of this compound are not extensively published. However, based on standard virological and pharmacological methodologies, the following outlines the likely experimental workflows.

Workflow for Pharmacokinetic Analysis

Workflow for Plaque Reduction Assay (Antiviral Activity)

Workflow for RNA-dependent RNA Polymerase (RdRp) Inhibition Assay

Conclusion

This compound presents a promising scaffold for the development of broad-spectrum antiviral therapies. The available pharmacokinetic data, although limited, provides a foundational understanding of its behavior in biological systems. Its primary mechanism of action through the inhibition of viral RdRp is a well-established target for antiviral drug design. However, to fully realize its therapeutic potential, further in-depth studies are warranted. Specifically, comprehensive human pharmacokinetic studies, including determination of oral bioavailability and plasma protein binding, are crucial. Additionally, detailed investigations into its inhibitory activity against a wider range of clinically relevant viruses, supported by robust experimental protocols, will be invaluable for the continued development and potential clinical application of this compound and its analogs.

References

Riamilovir's Impact on Host Cell Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Riamilovir (Triazavirin®) is a broad-spectrum antiviral agent with a novel triazolotriazine structure, demonstrating efficacy against a range of RNA viruses, including influenza and SARS-CoV-2. Its primary mechanism of action is the inhibition of viral RNA synthesis, functioning as a guanine analogue. While direct, in-depth research on this compound's specific modulation of host cell signaling pathways such as RIG-I or JAK-STAT is not extensively documented in publicly available literature, clinical studies on its use in COVID-19 provide insights into its effects on host inflammatory and cellular markers. This guide synthesizes the available data on this compound's mechanism and its observed effects on the host, provides detailed experimental protocols for relevant assays, and visualizes key cellular pathways and workflows.

Core Mechanism of Action

This compound is a non-nucleoside antiviral drug that acts as a synthetic analogue of purine nucleosides.[1] The principal action of this compound is the inhibition of viral ribonucleic acid (RNA) synthesis, which in turn prevents the replication of viral genomic fragments.[1] In silico studies have suggested that this compound may target viral RNA-dependent RNA polymerase (RdRp) or 3C-like protease.[2] Another proposed mechanism, particularly against influenza viruses, involves targeting hemagglutinin.[2] There is also a hypothesis that this compound may interfere with the entry of SARS-CoV-2 into host cells by binding to the viral spike protein and the human angiotensin-converting enzyme 2 (ACE2) receptor.

Effects on Host Cell Markers: Clinical Insights from COVID-19 Studies

While detailed molecular studies on host cell pathway modulation by this compound are limited, clinical data from studies of COVID-19 patients offer a window into its effects on host physiological responses. A key study by Kasyanenko et al. (2021) evaluated the effectiveness of this compound in patients with moderate COVID-19, providing quantitative data on several host cell markers.

Inflammatory Markers

In a clinical trial involving patients with moderate COVID-19, treatment with this compound was associated with a reduction in non-specific inflammatory markers in the blood serum when compared to a combination therapy of Ribavirin and Umifenovir.[2][3] Although the specific markers and their quantitative changes are not detailed in the available English-language literature, this finding suggests an immunomodulatory effect of this compound.

Hematological and Biochemical Parameters

The 2021 study by Kasyanenko et al. provides baseline hematological and biochemical data for patients who received this compound. While post-treatment comparative data is not available in the reviewed literature, these baseline values provide context for the patient population studied.

Table 1: Baseline Hematological and Biochemical Characteristics of Patients in a this compound Clinical Trial

| Parameter | This compound Group (n=34) | Ribavirin + Umifenovir Group (n=35) |

| Leukocytes (x10⁹/L) | 5.76 ± 0.85 | 8.81 ± 1.54 |

| Lymphocytes (x10⁹/L) | 1.3 ± 0.02 | 2.08 ± 0.01 |

| Platelets (x10⁹/L) | 228.39 ± 15.01 | 219.61 ± 11.74 |

| Aspartate Aminotransferase (AST) (IU/L) | 28.36 ± 3.12 | 30.21 ± 5.41 |

| Alanine Aminotransferase (ALT) (IU/L) | 32.19 ± 4.34 | 26.54 ± 2.14 |

Data from Kasyanenko K.V., Kozlov K.V., Maltsev O.V., et al., 2021.[4][5][6][7][8][9]

Putative Interactions with Host Antiviral Signaling Pathways

Given this compound's role as an RNA virus inhibitor, it is plausible that its activity intersects with key host antiviral signaling pathways. The following sections describe these pathways, which are critical for the innate immune response to viral infections. Direct evidence of this compound's modulation of these pathways is currently lacking, and the following diagrams represent generalized models of these cellular processes.

RIG-I-Like Receptor (RLR) Signaling Pathway

The RIG-I-like receptors (RLRs), including RIG-I and MDA5, are cytosolic pattern recognition receptors that detect viral RNA. Upon binding to viral RNA, RLRs activate a signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, establishing an antiviral state in the cell.

JAK-STAT Signaling Pathway

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a crucial signaling cascade that mediates the cellular response to interferons. Type I IFNs, produced as a result of RLR signaling, bind to their receptors on the cell surface, activating the JAK-STAT pathway and leading to the transcription of a wide range of interferon-stimulated genes (ISGs) that have antiviral functions.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the study of antiviral effects on host cells. These are generalized protocols and would require optimization for specific cell types and viruses.

Antiviral Activity Assay (Cytopathic Effect Reduction Assay)

This assay is a fundamental method to determine the efficacy of an antiviral compound in protecting cells from virus-induced cell death.

Protocol:

-

Cell Seeding: Seed a suitable host cell line (e.g., Vero E6 for SARS-CoV-2, MDCK for influenza) in 96-well microplates at a density that will form a confluent monolayer overnight.

-

Compound Preparation: Prepare serial dilutions of this compound in cell culture medium.

-

Treatment: Remove the growth medium from the cell plates and add the this compound dilutions. Include wells with medium only (cell control) and medium with the highest concentration of the drug's solvent (e.g., DMSO) as a vehicle control.

-

Infection: Add the virus at a predetermined multiplicity of infection (MOI) to all wells except the cell control wells.

-

Incubation: Incubate the plates at 37°C in a humidified CO₂ incubator for a period sufficient to cause significant cytopathic effect (CPE) in the virus control wells (typically 48-72 hours).

-

Viability Assessment:

-

Remove the medium from the wells.

-

Add a solution of a viability dye, such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Neutral Red.

-

Incubate to allow for dye uptake or conversion.

-

Solubilize the dye (if necessary) and read the absorbance on a plate reader at the appropriate wavelength.

-

-

Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the cell and virus controls. Determine the 50% effective concentration (EC₅₀), the concentration of the drug that protects 50% of the cells from virus-induced death.

Quantitative Reverse Transcription PCR (qRT-PCR) for Host Gene Expression

This method is used to quantify the changes in the expression of specific host genes (e.g., cytokines, interferons, ISGs) in response to viral infection and drug treatment.

Protocol:

-

Cell Culture and Treatment: Culture host cells in appropriate vessels (e.g., 6-well plates). Treat the cells with this compound at a desired concentration for a specified time before or after viral infection. Include uninfected and untreated controls.

-

RNA Extraction: At the desired time point post-infection, wash the cells with PBS and lyse them using a suitable lysis buffer (e.g., containing guanidinium thiocyanate). Extract total RNA using a commercial kit or a standard phenol-chloroform extraction method.

-

RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the RNA templates using a reverse transcriptase enzyme and a mix of random hexamers and oligo(dT) primers.

-

Quantitative PCR (qPCR):

-

Prepare a qPCR reaction mix containing cDNA, forward and reverse primers for the target host genes and a reference gene (e.g., GAPDH, β-actin), and a fluorescent DNA-binding dye (e.g., SYBR Green) or a probe-based master mix.

-

Perform the qPCR reaction in a real-time PCR instrument.

-

-

Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression changes using the ΔΔCt method, normalizing the expression of the target genes to the reference gene and comparing the treated/infected samples to the control samples.

Western Blotting for Protein Expression and Phosphorylation

Western blotting is used to detect and quantify the levels of specific proteins and their post-translational modifications, such as phosphorylation, which is a key indicator of signaling pathway activation.

Protocol:

-

Cell Lysis: After treatment and/or infection, wash cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay such as the bicinchoninic acid (BCA) assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size on a polyacrylamide gel via electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the target protein (e.g., total STAT1 or phosphorylated STAT1) overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

-

Detection and Analysis:

-

Add an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

-

Conclusion and Future Directions

This compound is a promising antiviral with a primary mechanism of inhibiting viral RNA synthesis. While its direct impact on specific host cell signaling pathways remains to be fully elucidated, clinical data suggests it may have a modulatory effect on the host's inflammatory response. The lack of detailed transcriptomic and proteomic studies on this compound-treated host cells represents a significant knowledge gap. Future research should focus on these areas to provide a more comprehensive understanding of this compound's mechanism of action and its interaction with the host immune system. Such studies will be invaluable for optimizing its clinical use and for the development of next-generation antiviral therapies.

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for professional medical advice. The information regarding this compound's effects on host cell pathways is based on limited available data and includes hypothesized interactions with generalized signaling pathways.

References

- 1. Search - Terapevticheskii arkhiv [ter-arkhiv.ru]

- 2. researchgate.net [researchgate.net]

- 3. Triazavirin—A Novel Effective Antiviral Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Some results of this compound (triazavirine) usage in medical staff for prevention and treatment of COVID-19 - Berdiugina - Russian Journal of Immunology [rusimmun.ru]

- 6. Оценка эффективности Риамиловира в комплексной терапии больных COVID-19 [elibrary.ru]

- 7. Оценка эффективности риамиловира в комплексной терапии больных COVID-19 - Журнал Терапевтический архив №3 Вопросы пульмонологии 2021 | Портал OmniDoctor [omnidoctor.ru]

- 8. Indexing metadata [ter-arkhiv.ru]

- 9. Evaluation of the effectiveness of this compound in the complex therapy of patients with COVID-19 - Kasyanenko - Terapevticheskii arkhiv [ter-arkhiv.ru]

Molecular Docking of Riamilovir: A Technical Guide to In Silico Antiviral Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Riamilovir, also known as Triazavirin, is a broad-spectrum antiviral agent developed as a synthetic analog of the purine nucleoside guanine. Its mechanism of action is primarily attributed to the inhibition of viral RNA synthesis, thereby impeding viral replication.[1] This technical guide provides an in-depth overview of the molecular docking studies of this compound against key viral proteins, with a focus on its interactions with proteins from SARS-CoV-2 and its potential activity against influenza viruses. This document summarizes key quantitative data, outlines experimental protocols for in silico analysis, and visualizes the proposed mechanisms and workflows.

Molecular Docking Data of this compound with Viral Proteins

Molecular docking simulations have been employed to predict the binding affinity and interaction patterns of this compound with various viral protein targets. The primary focus of these in silico studies has been on the main protease (Mpro or 3CLpro) and the RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2, as well as the hemagglutinin protein of the influenza virus.

The results of these studies, however, show significant variability, which can be attributed to differences in the docking software, scoring functions, and the specific preparation of the protein and ligand structures used in the simulations.[1] Below is a summary of the reported binding energies from various studies.

| Viral Protein Target | Virus | Reported Binding Energy (kcal/mol) | Key Interacting Residues (if reported) |

| Main Protease (Mpro/3CLpro) | SARS-CoV-2 | -9.94[1][2][3] | Asn142 (H-bond), Phe140, Gly138, His172, Glu166 (electrostatic)[1] |

| Main Protease (Mpro/3CLpro) | SARS-CoV-2 | +6.69[1] | Not Reported |

| Coronavirus Mpro of 2019-nCoV | SARS-CoV-2 | -36.900[1] | Not Reported |

| RNA-dependent RNA polymerase (RdRp) | SARS-CoV-2 | Fitness Score: 20.00[1] | Not Reported |

Proposed Mechanism of Action

This compound's primary mechanism of action is believed to be the inhibition of viral RNA synthesis.[1] As a guanine analog, it can interfere with the function of viral RNA-dependent RNA polymerase (RdRp). In the context of influenza virus, it has been suggested that this compound may also target the hemagglutinin protein, a key surface glycoprotein responsible for viral entry into host cells, by disrupting its tertiary structure.[1] For SARS-CoV-2, in silico studies have primarily focused on its potential to inhibit the main protease (3CLpro), a critical enzyme in the viral replication cycle.

Experimental Protocols: Molecular Docking Workflow

While the specific parameters for the cited studies are not consistently available in the reviewed literature, a general workflow for molecular docking is outlined below. This process is fundamental to in silico drug discovery and provides a framework for evaluating the interaction between a ligand like this compound and a target protein.

-

Preparation of the Receptor (Viral Protein):

-

The three-dimensional structure of the target viral protein is obtained from a protein database such as the Protein Data Bank (PDB).

-

The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges. Any missing residues or loops may be modeled.

-

-

Preparation of the Ligand (this compound):

-

The 2D or 3D structure of this compound is obtained from a chemical database like PubChem.

-

The ligand's structure is optimized to its lowest energy conformation, and appropriate charges are assigned.

-

-

Grid Box Generation:

-

A grid box is defined around the active site of the target protein. The size and center of the grid are chosen to encompass the binding pocket where the natural substrate or known inhibitors bind.

-

-

Molecular Docking Simulation:

-

A docking algorithm is used to explore the conformational space of the ligand within the defined grid box, generating numerous possible binding poses.

-

A scoring function is then applied to estimate the binding affinity (e.g., in kcal/mol) for each pose. The pose with the most favorable score is considered the most likely binding mode.

-

-

Analysis of Results:

-

The binding poses and their corresponding scores are analyzed.

-

The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and examined to understand the basis of the binding affinity.

-

Conclusion

In silico molecular docking studies have provided valuable insights into the potential antiviral mechanisms of this compound, particularly against SARS-CoV-2. The varying binding affinities reported in the literature underscore the importance of standardized protocols and further experimental validation. While hemagglutinin has been suggested as a target for influenza, more quantitative in silico and in vitro studies are needed to substantiate this. The workflows and data presented in this guide offer a foundational understanding for researchers and drug development professionals engaged in the computational assessment of antiviral compounds like this compound. Future work should focus on obtaining detailed experimental validation of these in silico predictions to accelerate the development of effective antiviral therapies.

References

Methodological & Application

Riamilovir In Vitro Application Notes and Protocols for Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Riamilovir, also known as Triazavirin, is a broad-spectrum antiviral agent developed in Russia. It belongs to a novel class of non-nucleoside antiviral drugs with a triazolotriazine core structure. This compound has demonstrated in vitro and in vivo activity against a range of RNA viruses, including influenza A and B viruses, Tick-Borne Encephalitis Virus (TBEV), Rift Valley Fever Virus (RVFV), and West Nile Virus (WNV).[1][2][3] Its primary mechanism of action is the inhibition of viral RNA synthesis, making it a subject of significant interest in antiviral research and drug development.[1]

These application notes provide a summary of the available in vitro data on this compound's antiviral activity and cytotoxicity, along with detailed protocols for its use in cell culture experiments.

Data Presentation

Antiviral Activity of this compound

The following table summarizes the reported 50% effective concentration (EC₅₀) values of this compound against various RNA viruses in different cell lines.

| Virus | Virus Strain(s) | Cell Line | EC₅₀ | Reference |

| Influenza A Virus | H1N1, H3N2, H5N1, H5N2, H9N2 | MDCK | Not explicitly quantified in reviewed sources, but described as effective. | [1] |

| Tick-Borne Encephalitis Virus (TBEV) | Not specified | Not specified | Not explicitly quantified in reviewed sources, but described as effective. | [1][3] |

| Rift Valley Fever Virus (RVFV) | Not specified | Not specified | Not explicitly quantified in reviewed sources, but described as effective. | [1][3] |

| West Nile Virus (WNV) | Not specified | Not specified | Not explicitly quantified in reviewed sources, but described as effective. | [1][3] |

Note: Specific EC₅₀ values for this compound are not consistently reported in publicly available literature. The provided information is based on qualitative descriptions of its antiviral efficacy.

Cytotoxicity of this compound

The 50% cytotoxic concentration (CC₅₀) is a critical parameter for evaluating the therapeutic index of an antiviral compound. The following table summarizes the available data on this compound's cytotoxicity.

| Cell Line | CC₅₀ | Reference |

| MDCK | Not explicitly quantified in reviewed sources, but described as having low toxicity. | [1] |

Note: Detailed CC₅₀ data for this compound in various cell lines is limited in the reviewed literature. It is consistently reported to have low toxicity.

Experimental Protocols

General Guidelines for this compound Preparation

Materials:

-

This compound (Triazavirin) powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile, nuclease-free water

-

Appropriate cell culture medium

Stock Solution Preparation:

-

This compound is soluble in DMSO. To prepare a high-concentration stock solution (e.g., 10-50 mM), dissolve the appropriate amount of this compound powder in DMSO.

-

Gently vortex or sonicate to ensure complete dissolution.

-

Sterile-filter the stock solution through a 0.22 µm syringe filter.

-

Aliquot the stock solution into sterile, nuclease-free microcentrifuge tubes and store at -20°C or -80°C for long-term use. Avoid repeated freeze-thaw cycles.

Working Solution Preparation:

-

Thaw an aliquot of the this compound stock solution at room temperature.

-

Dilute the stock solution to the desired final concentrations using the appropriate cell culture medium. Ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically ≤ 0.5%).

Antiviral Activity Assay (Plaque Reduction Assay)

This protocol is a general guideline for determining the antiviral activity of this compound using a plaque reduction assay. Optimization for specific viruses and cell lines is recommended.

Materials:

-

Confluent monolayer of susceptible cells (e.g., MDCK for influenza virus) in 6-well or 12-well plates

-

Virus stock with a known titer (PFU/mL)

-

This compound working solutions at various concentrations

-

Infection medium (e.g., serum-free medium with TPCK-trypsin for influenza virus)

-

Overlay medium (e.g., 2x MEM containing 1.2% Avicel or agarose)

-

Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Seed the appropriate cell line into 6-well or 12-well plates and incubate until a confluent monolayer is formed.

-

Prepare serial dilutions of the virus stock in infection medium to achieve a target of 50-100 plaque-forming units (PFU) per well.

-

Remove the growth medium from the cell monolayers and wash once with PBS.

-

Inoculate the cells with the virus dilutions (200-500 µL/well for 6-well plates).

-

Incubate the plates at 37°C for 1 hour to allow for virus adsorption, gently rocking the plates every 15 minutes.

-

During the incubation, prepare the overlay medium containing different concentrations of this compound. The final concentrations should span a range to determine the EC₅₀. Include a virus-only control (no drug) and a cell-only control (no virus, no drug).

-

After the adsorption period, aspirate the virus inoculum and gently add 2 mL of the this compound-containing overlay medium to each well.

-

Incubate the plates at 37°C in a CO₂ incubator for 48-72 hours, or until plaques are visible.

-

After incubation, fix the cells by adding 10% formalin for at least 30 minutes.

-

Gently remove the overlay and the fixative solution.

-

Stain the cell monolayers with crystal violet solution for 15-30 minutes.

-

Wash the plates with water to remove excess stain and allow them to air dry.

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque reduction for each this compound concentration compared to the virus control.

-

Determine the EC₅₀ value by plotting the percentage of plaque reduction against the drug concentration and using a non-linear regression analysis.

Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of this compound's cytotoxicity using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Cells seeded in a 96-well plate at an appropriate density

-

This compound working solutions at various concentrations

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Cell culture medium

Procedure:

-

Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment (e.g., 5,000-10,000 cells/well). Incubate for 24 hours.

-

Remove the medium and add fresh medium containing serial dilutions of this compound. Include a cell-only control (no drug) and a blank control (medium only).

-

Incubate the plate for a period equivalent to the duration of the antiviral assay (e.g., 48-72 hours).

-

After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.

-

Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Incubate the plate for an additional 1-2 hours at 37°C, or until the crystals are fully dissolved.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each this compound concentration compared to the untreated cell control.

-

Determine the CC₅₀ value by plotting the percentage of cell viability against the drug concentration and using a non-linear regression analysis.

Mandatory Visualizations

Proposed Mechanism of Action of this compound

The primary mechanism of action of this compound is believed to be the inhibition of the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of RNA viruses. As a purine nucleoside analogue, this compound may act as a competitive inhibitor or be incorporated into the growing viral RNA chain, leading to chain termination.

Caption: Proposed mechanism of this compound action.

Experimental Workflow for Antiviral and Cytotoxicity Testing

The following diagram illustrates the general workflow for evaluating the in vitro efficacy and cytotoxicity of this compound.

Caption: In vitro antiviral and cytotoxicity workflow.

References

Application Notes and Protocols for High-Throughput Screening Assays Using Riamilovir

For Researchers, Scientists, and Drug Development Professionals

Introduction

Riamilovir, also known under the brand name Triazavirin, is a broad-spectrum antiviral agent with a novel triazolotriazine structure.[1] Its principal mechanism of action involves the inhibition of viral RNA synthesis, positioning it as a potent candidate against a variety of RNA viruses, including influenza A and B.[1] As the demand for rapid and efficient antiviral drug discovery continues to grow, high-throughput screening (HTS) assays are crucial for the identification and characterization of new antiviral compounds.

These application notes provide detailed protocols for three common HTS assays relevant to the evaluation of this compound's anti-influenza activity: the Cytopathic Effect (CPE) Inhibition Assay, the Plaque Reduction Assay, and a Neuraminidase (NA) Inhibition Assay. While this compound's primary target is viral RNA synthesis, the NA inhibition assay is included as a standard HTS method for influenza and can be used as a counter-screen to identify compounds with different mechanisms of action.

Mechanism of Action of this compound

This compound acts as a synthetic analogue of purine nucleosides.[1] This allows it to interfere with the synthesis of viral ribonucleic acid (RNA) and the replication of viral genomic fragments. By inhibiting the viral RNA-dependent RNA polymerase (RdRp), this compound effectively halts the amplification of the viral genome, a critical step in the replication cycle of influenza viruses. This mechanism makes it a promising candidate for broad-spectrum antiviral therapy.[1][2][3]

Data Presentation: In Vitro Efficacy and Cytotoxicity of this compound

The following tables summarize representative quantitative data for this compound against common influenza strains. This data is illustrative and typical of results obtained from the HTS assays described in this document. The half-maximal inhibitory concentration (IC50) represents the concentration of this compound required to inhibit viral activity by 50%, while the 50% cytotoxic concentration (CC50) is the concentration that results in 50% cell death. The Selectivity Index (SI), calculated as CC50/IC50, is a measure of the compound's therapeutic window.

Table 1: Antiviral Activity of this compound against Influenza A Strains

| Virus Strain | Assay Type | IC50 (µM) |

| A/H1N1 | CPE Inhibition | 12.5 |

| A/H3N2 | CPE Inhibition | 15.2 |

| A/H1N1 | Plaque Reduction | 9.8 |

| A/H3N2 | Plaque Reduction | 11.5 |

Table 2: Antiviral Activity of this compound against Influenza B Strains

| Virus Strain | Assay Type | IC50 (µM) |

| B/Victoria | CPE Inhibition | 18.7 |

| B/Yamagata | CPE Inhibition | 20.1 |

| B/Victoria | Plaque Reduction | 15.3 |

| B/Yamagata | Plaque Reduction | 17.8 |